Cas no 1260903-07-8 (2-(6-Bromopyridin-2-yl)ethanamine hydrochloride)

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride is a brominated pyridine derivative with a functional amine group, commonly employed as a versatile intermediate in pharmaceutical and agrochemical synthesis. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. The bromine substituent at the 6-position of the pyridine ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly valuable in the development of bioactive molecules, including ligands and active pharmaceutical ingredients (APIs). Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science research.
2-(6-Bromopyridin-2-yl)ethanamine hydrochloride structure
1260903-07-8 structure
商品名:2-(6-Bromopyridin-2-yl)ethanamine hydrochloride
CAS番号:1260903-07-8
MF:C7H9N2Br.HCl
メガワット:237.5247
MDL:MFCD15526728
CID:1038282
PubChem ID:53416323

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride
    • 2-(6-Bromopyridin-2-yl)ethamine hydrochloride
    • 2-Pyridineethanamine, 6-bromo-, hydrochloride (1:1)
    • 2-(6-Bromopyridin-2-yl)ethanaminehydrochloride
    • A889734
    • 1260903-07-8
    • DTXSID70697148
    • 2-(6-bromopyridin-2-yl)ethanamine;hydrochloride
    • 2-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride
    • 2-(6-Bromopyridin-2-yl)ethan-1-amine--hydrogen chloride (1/1)
    • MDL: MFCD15526728
    • インチ: InChI=1S/C7H9BrN2.ClH/c8-7-3-1-2-6(10-7)4-5-9;/h1-3H,4-5,9H2;1H
    • InChIKey: RRDPDPWTWYSUFJ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=NC(=C1)Br)CCN.Cl

計算された属性

  • せいみつぶんしりょう: 235.97200
  • どういたいしつりょう: 235.97159g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 97.6
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

  • PSA: 38.91000
  • LogP: 2.84760

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride セキュリティ情報

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM131413-1g
2-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride
1260903-07-8 95%
1g
$356 2021-08-05
Alichem
A029182567-1g
2-(6-Bromopyridin-2-yl)ethanamine hydrochloride
1260903-07-8 95%
1g
$400.00 2023-09-03
Matrix Scientific
093380-1g
2-(6-Bromopyridin-2-yl)ethanamine hydrochloride, 95+%
1260903-07-8 95+%
1g
$807.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1802342-250mg
2-(6-Bromopyridin-2-yl)ethanamine hydrochloride
1260903-07-8 98%
250mg
¥2984.00 2024-08-09
Matrix Scientific
093380-250mg
2-(6-Bromopyridin-2-yl)ethanamine hydrochloride, 95+%
1260903-07-8 95+%
250mg
$378.00 2023-09-08
Chemenu
CM131413-1g
2-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride
1260903-07-8 95%
1g
$356 2023-02-18
Alichem
A029182567-250mg
2-(6-Bromopyridin-2-yl)ethanamine hydrochloride
1260903-07-8 95%
250mg
$160.00 2023-09-03
Ambeed
A175972-250mg
2-(6-Bromopyridin-2-yl)ethanamine hydrochloride
1260903-07-8 95+%
250mg
$328.0 2024-04-25

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride 関連文献

2-(6-Bromopyridin-2-yl)ethanamine hydrochlorideに関する追加情報

Introduction to 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride (CAS No. 1260903-07-8)

2-(6-Bromopyridin-2-yl)ethanamine hydrochloride, identified by its CAS number 1260903-07-8, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the pyridine derivatives class, which has garnered considerable attention due to its versatile applications in medicinal chemistry. The presence of a bromine substituent at the 6-position and an amine group at the 2-position of the pyridine ring imparts unique chemical properties, making it a valuable scaffold for further derivatization and exploration.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and drug development processes. The amine functionality not only allows for further chemical modifications but also suggests potential interactions with biological targets, such as enzymes and receptors. These characteristics have positioned 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride as a promising candidate for investigating novel therapeutic agents.

In recent years, the field of drug discovery has seen a surge in the exploration of pyridine-based compounds due to their broad spectrum of biological activities. Pyridine derivatives are known for their role in modulating various cellular processes, including neurotransmission, inflammation, and metabolic pathways. The specific arrangement of substituents on the pyridine ring can significantly influence the pharmacological properties of the compound, making structural optimization a critical aspect of drug design.

One of the most compelling aspects of 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride is its potential as a building block for more complex molecules. The bromine atom at the 6-position serves as a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing biaryl structures. These types of structures are prevalent in many bioactive molecules and have been successfully utilized in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

Moreover, the amine group at the 2-position can be further functionalized through various chemical transformations, including acylation, alkylation, or cyclization reactions. These modifications can lead to the generation of diverse analogs with tailored biological activities. Such flexibility makes 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride an indispensable tool for medicinal chemists seeking to develop novel therapeutic entities.

Recent studies have highlighted the importance of pyridine derivatives in addressing unmet medical needs. For instance, compounds bearing similar structural motifs have been investigated for their potential antitumor and anti-inflammatory properties. The mechanism of action often involves interference with key signaling pathways that are dysregulated in disease states. By leveraging the inherent reactivity of 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride, researchers can design molecules that selectively target these pathways.

The synthesis of 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride typically involves multi-step organic reactions starting from commercially available pyridine precursors. The bromination step at the 6-position is crucial and often requires careful optimization to ensure high regioselectivity. Subsequent introduction of the amine group via reductive amination or other methods completes the molecular framework. The final step involves converting the free amine into its hydrochloride salt to enhance stability and solubility.

In academic research, 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride has been utilized in various pharmacological assays to evaluate its interaction with biological targets. Preliminary data suggest that this compound exhibits moderate affinity for certain enzymes and receptors, although further studies are needed to fully elucidate its pharmacological profile. These early findings are encouraging and warrant more extensive investigation into its potential therapeutic applications.

The growing interest in pyridine derivatives has also spurred advancements in computational chemistry approaches to accelerate drug discovery efforts. Molecular modeling techniques can predict how 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride might interact with biological targets based on its three-dimensional structure. Such predictions can guide experimental design and help identify promising lead compounds more efficiently.

From an industrial perspective, the demand for high-quality intermediates like 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride continues to rise as pharmaceutical companies seek innovative solutions for developing new drugs. Manufacturers must adhere to stringent quality control measures to ensure that these compounds meet the rigorous standards required for preclinical and clinical studies. This includes rigorous purification protocols and analytical testing to confirm purity and identity.

The versatility of 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. Pyridine-based compounds are known for their role in designing advanced materials with unique electronic properties, as well as agrochemicals that exhibit enhanced efficacy against pests and diseases.

In conclusion, 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride (CAS No. 1260903-07-8) represents a significant advancement in chemical research with far-reaching implications for drug development and beyond. Its unique structural features make it a valuable scaffold for generating novel bioactive molecules, while its reactivity allows for diverse chemical modifications. As research progresses, this compound is poised to play an increasingly important role in addressing some of humanity's most pressing health challenges.

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